molecular formula C21H23NO5 B6000240 2-ethoxyethyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate

2-ethoxyethyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate

Cat. No.: B6000240
M. Wt: 369.4 g/mol
InChI Key: FOXPRPWRHHUQTJ-AWNIVKPZSA-N
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Description

2-Ethoxyethyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethoxyethyl group, a methoxyphenyl group, and a prop-2-enoyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyethyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate typically involves a multi-step process. One common method involves the esterification of 4-aminobenzoic acid with 2-ethoxyethanol in the presence of a catalyst such as sulfuric acid. This is followed by the reaction of the resulting ester with (E)-3-(4-methoxyphenyl)prop-2-enoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Ethoxyethyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-ethoxyethyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: This compound shares a similar structure but has a methyl group instead of an ethoxyethyl group.

    Ethyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate: Similar to the target compound but with an ethyl group instead of an ethoxyethyl group.

Uniqueness

2-Ethoxyethyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate is unique due to the presence of the ethoxyethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

2-ethoxyethyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-3-26-14-15-27-21(24)17-7-9-18(10-8-17)22-20(23)13-6-16-4-11-19(25-2)12-5-16/h4-13H,3,14-15H2,1-2H3,(H,22,23)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXPRPWRHHUQTJ-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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